N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a pyrrolidine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use anthranilic acid derivatives and amides in a Niementowski reaction to form the quinazolinone core . The pyrrolidine ring can be introduced through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and automated synthesis platforms to scale up the reaction. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and pyrrolidine-based molecules, such as:
Atorvastatin: A widely used cholesterol-lowering drug.
Sunitinib: An anticancer drug used to treat various types of cancer.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Biological Activity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 1630862-11-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O4 with a molecular weight of approximately 386.4 g/mol. The structure integrates a quinazoline moiety linked to a pyrrolidine ring, which is essential for its biological activity.
Property | Value |
---|---|
CAS Number | 1630862-11-1 |
Molecular Formula | C20H26N4O4 |
Molecular Weight | 386.4 g/mol |
Synthesis
The synthesis of this compound involves multiple steps typical for creating complex organic compounds, often utilizing reactions such as condensation and cyclization. The specific conditions and reagents can significantly influence yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that the compound exhibits significant cytotoxicity. When treated with a concentration of 100 µM for 24 hours, it reduced cell viability markedly compared to control groups treated with standard chemotherapeutics like cisplatin .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the compound influences its activity. For instance, derivatives with free amino groups demonstrated enhanced anticancer properties compared to those with acetylamino fragments .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving caspase activation, although further mechanistic studies are required to elucidate these pathways fully.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Broad-Spectrum Activity : It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
- Testing Against Resistant Strains : The compound was tested against various resistant strains, including those resistant to linezolid, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Activity in A549 Cells
In a controlled study, A549 cells were treated with varying concentrations of the compound alongside cisplatin as a reference drug. The results indicated that at higher concentrations (100 µM), the compound significantly inhibited cell growth compared to untreated controls. The MTT assay confirmed these findings by showing a dose-dependent decrease in viability.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the compound's effectiveness against clinically significant pathogens. It was found that at certain concentrations, the compound inhibited bacterial growth more effectively than traditional antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound could serve as a scaffold for developing new antibiotics targeting resistant bacteria.
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O4/c1-13(2)10-24-11-14(8-18(24)25)19(26)22-15-4-5-17-16(9-15)20(27)23(12-21-17)6-7-28-3/h4-5,9,12-14H,6-8,10-11H2,1-3H3,(H,22,26) |
InChI Key |
BYHNLAUVVCBOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC |
Origin of Product |
United States |
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